molecular formula C19H24N2O2 B5079558 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 66307-43-5

1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B5079558
CAS No.: 66307-43-5
M. Wt: 312.4 g/mol
InChI Key: MHBQOAILOCNGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a triple reuptake inhibitor, which means it can simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine. These properties make it a promising candidate for the treatment of major depressive disorder and other related conditions .

Preparation Methods

The synthesis of 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps. One common synthetic route starts with the reaction of phenol with epichlorohydrin to form 1-phenoxy-2,3-epoxypropane. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the inhibition of serotonin, norepinephrine, and dopamine transporters. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .

Comparison with Similar Compounds

1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol can be compared with other triple reuptake inhibitors such as:

The uniqueness of this compound lies in its specific structural configuration, which contributes to its potent inhibitory activity against all three monoamine neurotransmitter transporters .

Properties

IUPAC Name

1-phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18(16-23-19-9-5-2-6-10-19)15-20-11-13-21(14-12-20)17-7-3-1-4-8-17/h1-10,18,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBQOAILOCNGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66307-43-5
Record name 1-Piperazineethanol, alpha-phenoxymethyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066307435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002694742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.